molecular formula C27H24FN3O3S B2752887 2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 894551-76-9

2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2752887
CAS No.: 894551-76-9
M. Wt: 489.57
InChI Key: IQGWLYDKDCBNNG-UHFFFAOYSA-N
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Description

2-(3’-(3-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorophenyl and thiazolidinone moieties in its structure suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorophenylacetic acid with indoline-2,3-dione to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the desired spirocyclic compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3’-(3-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3’-(3-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’-(3-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-mesitylacetamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of fluorophenyl and thiazolidinone moieties enhances its reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-16-11-17(2)25(18(3)12-16)29-23(32)14-30-22-10-5-4-9-21(22)27(26(30)34)31(24(33)15-35-27)20-8-6-7-19(28)13-20/h4-13H,14-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWLYDKDCBNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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